7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol
Description
Properties
Molecular Formula |
C7H6BFO3 |
|---|---|
Molecular Weight |
167.93 g/mol |
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C7H6BFO3/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,10-11H,3H2 |
InChI Key |
VUKNUBXFXYOUGM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Unlike Crisaborole, which features a 4-fluorophenyl group, 7-F-BOD has direct fluorination on the benzooxaborole core. This likely alters electronic density and target binding .
- Synthesis Complexity : 7-F-BOD requires hydrogenation under high-pressure H₂, whereas Crisaborole synthesis employs milder base-mediated etherification. However, the latter uses DMF and heating, which pose environmental and safety concerns .
Reactivity and Functionalization
- Hydroxyl Groups: Both 7-F-BOD and its non-fluorinated analog undergo esterification or etherification at the 1- and 6-hydroxyl groups. For example, 7-F-BOD reacts with pleuromutilin derivatives to form anti-infective agents .
- Boron Reactivity : The boron atom in benzooxaboroles facilitates reversible interactions with biological nucleophiles (e.g., hydroxyl groups in enzymes), a property exploited in both 7-F-BOD and Crisaborole .
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